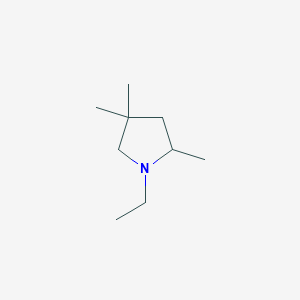
(Z)-4-((5-Methylthiophen-2-yl)methylene)-2-phenyloxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(Z)-4-((5-Methylthiophen-2-yl)methylene)-2-phenyloxazol-5(4H)-one” is a fascinating compound with a complex structure. Let’s break it down:
Chemical Formula: CHNOS
Molecular Weight: 250.31 g/mol
IUPAC Name: this compound
Vorbereitungsmethoden
Synthetic Routes:
-
Condensation Reaction
- The compound can be synthesized via a condensation reaction between 5-methylthiophene-2-carbaldehyde and 2-aminophenylacetic acid.
- The reaction proceeds under basic conditions, resulting in the formation of the oxazole ring.
- The (Z)-configuration arises due to the specific arrangement of substituents during the reaction.
-
Industrial Production
- Industrial-scale production typically involves the use of specialized catalysts and optimized reaction conditions.
- Solvent choice, temperature, and reaction time play crucial roles in achieving high yields.
Analyse Chemischer Reaktionen
Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various derivatives.
Reduction: Reduction of the oxazole ring can yield corresponding dihydro derivatives.
Substitution: Substituents on the phenyl ring can be modified via electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: Lewis acids (e.g., AlCl) for Friedel-Crafts reactions.
Major Products:
- Oxidation: Oxazole derivatives
- Reduction: Dihydrooxazole derivatives
- Substitution: Various substituted phenyl derivatives
Wissenschaftliche Forschungsanwendungen
This compound finds applications in:
Medicinal Chemistry: Investigating its potential as a drug candidate due to its unique structure.
Materials Science: As a building block for designing functional materials.
Biological Studies: Exploring its interactions with biological targets.
Wirkmechanismus
The exact mechanism of action remains an active area of research. it likely involves interactions with specific protein targets or cellular pathways.
Vergleich Mit ähnlichen Verbindungen
While there are no direct analogs, we can compare it to related compounds:
(E)-N’-[(5-Methylthiophen-2-yl)-methylene]isonicotinohydrazide: A structurally similar compound with potential antimicrobial properties .
(2E,6E)-2,6-bis[(5-Methylthiophen-2-yl)methylene]cyclohexanone: Another intriguing derivative .
Eigenschaften
Molekularformel |
C15H11NO2S |
|---|---|
Molekulargewicht |
269.3 g/mol |
IUPAC-Name |
(4Z)-4-[(5-methylthiophen-2-yl)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C15H11NO2S/c1-10-7-8-12(19-10)9-13-15(17)18-14(16-13)11-5-3-2-4-6-11/h2-9H,1H3/b13-9- |
InChI-Schlüssel |
BQRHRIOJVGAWQK-LCYFTJDESA-N |
Isomerische SMILES |
CC1=CC=C(S1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3 |
Kanonische SMILES |
CC1=CC=C(S1)C=C2C(=O)OC(=N2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,5,6,7-Tetrahydrobenzo[c]isoxazole-3-thiol](/img/structure/B12876425.png)
![6-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12876433.png)
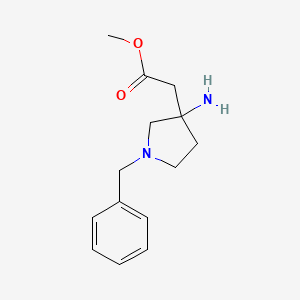
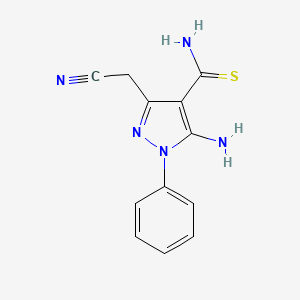
![5-Chloro-1-[beta-d-ribofuranosyl]imidazole-4-carboxamide](/img/structure/B12876446.png)
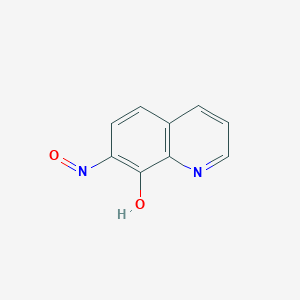

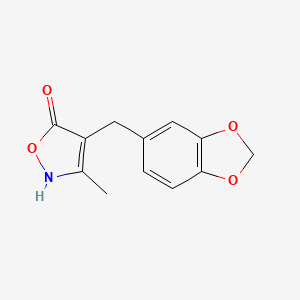



![2-Chloro-5-(methylthio)benzo[d]oxazole](/img/structure/B12876489.png)
